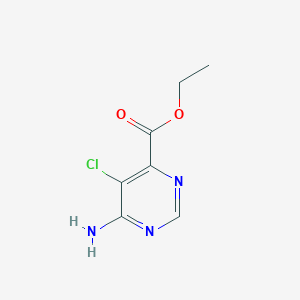

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

CAS No.: 1097250-86-6

Cat. No.: VC3298956

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097250-86-6 |

|---|---|

| Molecular Formula | C7H8ClN3O2 |

| Molecular Weight | 201.61 g/mol |

| IUPAC Name | ethyl 6-amino-5-chloropyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11) |

| Standard InChI Key | NGDZPGIARMPAAO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=NC=N1)N)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C(=NC=N1)N)Cl |

Introduction

Chemical Identity and Structure

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the pyrimidine class. The compound features a pyrimidine ring with specific functional group attachments that contribute to its unique chemical and biological properties. The structural arrangement includes an amino group at position 6, a chlorine atom at position 5, and an ethyl carboxylate group at position 4 of the pyrimidine ring.

Basic Identification

The compound is identified by several standardized chemical identifiers that allow for unambiguous reference in scientific literature and databases.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1097250-86-6 |

| IUPAC Name | ethyl 6-amino-5-chloropyrimidine-4-carboxylate |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Creation Date | 2012-08-19 |

| Modification Date | 2025-04-05 |

These identifiers establish the compound's unique identity in chemical databases and literature, allowing researchers to reference it consistently across different studies and applications .

Structural Descriptors

Modern chemical informatics employs several standardized notation systems to represent chemical structures in computer-readable formats. For ethyl 6-amino-5-chloropyrimidine-4-carboxylate, these include:

| Descriptor Type | Value |

|---|---|

| InChI | InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11) |

| InChIKey | NGDZPGIARMPAAO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=NC=N1)N)Cl |

These notations enable computational processing of the chemical structure, facilitating structure searches, property predictions, and other chemoinformatic applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 6-amino-5-chloropyrimidine-4-carboxylate is essential for its proper handling, storage, and application in synthetic processes.

Basic Physical Properties

The physical properties of the compound determine its behavior under various conditions and influence its applications in chemical processes.

| Property | Value |

|---|---|

| Molecular Weight | 201.61 g/mol |

| Exact Mass | 201.03100 |

| Physical State | Not specified in available data |

| Melting Point | Not available in current literature |

| Boiling Point | Not available in current literature |

The molecular weight was computed using standard atomic weight values, while the exact mass refers to the mass calculated using the most abundant isotopes of each element .

Chemical Properties and Descriptors

Several chemical properties and descriptors provide insights into the compound's behavior in biological systems and chemical reactions.

| Property | Value |

|---|---|

| Polar Surface Area (PSA) | 78.83000 |

| LogP | 0.81900 |

| HS Code | 2933599090 |

Biological Activity and Applications

The applications of ethyl 6-amino-5-chloropyrimidine-4-carboxylate are primarily centered around its potential use in pharmaceutical research and as an intermediate in organic synthesis.

Synthetic Applications

As an intermediate in organic synthesis, ethyl 6-amino-5-chloropyrimidine-4-carboxylate can serve as a building block for constructing more complex heterocyclic systems. The presence of the carboxylate group provides a reactive site for further functionalization, while the amino group offers opportunities for transformation into other nitrogen-containing functional groups.

The compound may be particularly valuable in the synthesis of bicyclic systems such as pyrimido[4,5-d]pyrimidines, which have demonstrated significant biological activities according to research in related areas .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard statements highlight the need for appropriate protective measures when working with the compound.

Precautionary Measures

Based on the hazard profile, several precautionary measures are recommended:

-

Avoid inhalation of dust, fumes, or vapors

-

Prevent contact with skin and eyes

-

Use appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if necessary

-

Work in well-ventilated areas or under a fume hood

-

Follow standard laboratory safety protocols for handling potentially hazardous chemicals

Related Compounds

Examining structurally similar compounds can provide additional insights into the properties and potential applications of ethyl 6-amino-5-chloropyrimidine-4-carboxylate.

Ethyl 5-chloropyrimidine-4-carboxylate

Ethyl 5-chloropyrimidine-4-carboxylate (CAS: 64224-64-2) is a closely related compound that lacks the amino group at position 6. Its structural similarity makes it a potential synthetic precursor or derivative of ethyl 6-amino-5-chloropyrimidine-4-carboxylate.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.60 g/mol |

| Exact Mass | 186.02000 |

| PSA | 52.08000 |

| LogP | 1.30670 |

The lower PSA value compared to ethyl 6-amino-5-chloropyrimidine-4-carboxylate reflects the absence of the amino group, which contributes to the polar surface area .

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS: 1823964-37-9) is an isomer of the title compound, with the chlorine atom positioned at carbon-2 rather than carbon-5 of the pyrimidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

| Creation Date | 2012-08-08 |

| Modification Date | 2025-04-05 |

This positional isomer would be expected to exhibit different chemical reactivity patterns and potentially different biological activities due to the altered electronic distribution and steric environment around the pyrimidine ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume